molecular formula C14H12N4O B243234 4-amino-N-(1H-benzimidazol-2-yl)benzamide

4-amino-N-(1H-benzimidazol-2-yl)benzamide

Número de catálogo B243234
Peso molecular: 252.27 g/mol
Clave InChI: AAXLOKUTFYXXMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-amino-N-(1H-benzimidazol-2-yl)benzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which are used to target cancer cells that have defects in DNA repair pathways.

Mecanismo De Acción

4-amino-N-(1H-benzimidazol-2-yl)benzamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 4-amino-N-(1H-benzimidazol-2-yl)benzamide specifically targets cancer cells that have defects in DNA repair pathways, as these cells are more reliant on PARP for DNA repair than normal cells.
Biochemical and Physiological Effects:
4-amino-N-(1H-benzimidazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by increasing the amount of DNA damage in cancer cells. 4-amino-N-(1H-benzimidazol-2-yl)benzamide has also been shown to induce cell death in cancer cells that have defects in DNA repair pathways. In addition, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in other diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-amino-N-(1H-benzimidazol-2-yl)benzamide is its specificity for cancer cells that have defects in DNA repair pathways. This makes it a promising candidate for combination therapy with chemotherapy and radiotherapy. However, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has some limitations in lab experiments. It has a short half-life, which requires frequent dosing, and it is metabolized quickly, which can lead to variability in its effects. In addition, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has poor solubility, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on 4-amino-N-(1H-benzimidazol-2-yl)benzamide. One area of interest is its potential in combination therapy with immunotherapy, which has shown promising results in the treatment of various types of cancer. Another area of interest is the development of more potent and selective PARP inhibitors, which may have fewer side effects and be more effective in cancer treatment. Finally, there is a need for further research on the potential use of 4-amino-N-(1H-benzimidazol-2-yl)benzamide in other diseases, such as sickle cell anemia and neurodegenerative disorders.

Métodos De Síntesis

The synthesis of 4-amino-N-(1H-benzimidazol-2-yl)benzamide involves a series of chemical reactions, starting with the condensation of 2-aminobenzimidazole and 4-fluorobenzaldehyde in the presence of a base to form 4-fluoro-N-(1H-benzimidazol-2-yl)benzamide. This intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to obtain the final product, 4-amino-N-(1H-benzimidazol-2-yl)benzamide.

Aplicaciones Científicas De Investigación

4-amino-N-(1H-benzimidazol-2-yl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer. 4-amino-N-(1H-benzimidazol-2-yl)benzamide is particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes. In addition to its use in cancer treatment, 4-amino-N-(1H-benzimidazol-2-yl)benzamide has also been investigated for its potential in other diseases, such as sickle cell anemia and neurodegenerative disorders.

Propiedades

Fórmula molecular

C14H12N4O

Peso molecular

252.27 g/mol

Nombre IUPAC

4-amino-N-(1H-benzimidazol-2-yl)benzamide

InChI

InChI=1S/C14H12N4O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,15H2,(H2,16,17,18,19)

Clave InChI

AAXLOKUTFYXXMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)N

SMILES canónico

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.